molecular formula C16H12ClN3O3S2 B3001814 2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide CAS No. 748774-26-7

2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B3001814
CAS RN: 748774-26-7
M. Wt: 393.86
InChI Key: LXGOMRVNIRYUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is commonly referred to as a small molecule inhibitor and is used in scientific research to study its mechanism of action and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of specific enzymes, such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is involved in the regulation of pH in cells, while histone deacetylase is involved in the regulation of gene expression. By inhibiting these enzymes, 2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide can disrupt cellular processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which can protect cells from damage caused by inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its high potency and specificity. It can selectively target specific enzymes, which can reduce the risk of off-target effects. Additionally, it has been found to have low toxicity in animal studies. However, its limitations include its limited solubility in water, which can affect its bioavailability and its potential for off-target effects in vivo.

Future Directions

For its use in scientific research include investigating its potential in treating neurodegenerative diseases, in combination with other drugs, in personalized medicine, and in drug delivery systems.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of acetic acid. This reaction yields 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetohydrazide, which is then treated with chlorosulfonic acid to form 2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide is used in scientific research to study its potential as a therapeutic agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. Researchers have also investigated its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S2/c17-11-5-7-12(8-6-11)25(22,23)20-14-4-2-1-3-13(14)15(21)19-16-18-9-10-24-16/h1-10,20H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGOMRVNIRYUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide

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